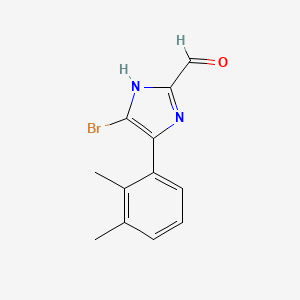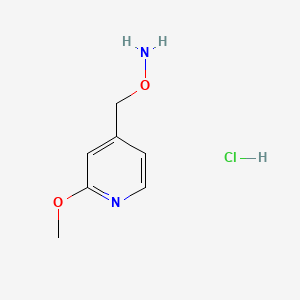
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has shown potential in various pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime ethers and benzofurans.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts for arylation, methanesulfonates for alkylation, and various carbonyl compounds for functionalization . Reaction conditions often involve the use of palladium or copper catalysts and mild reaction temperatures.
Major Products Formed
Major products formed from these reactions include O-arylhydroxylamines, oxime ethers, and substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups and compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyphthalimide: Used in similar O-alkylation and O-arylation reactions.
N-Hydroxysuccinimide: Another compound used in the synthesis of oxime ethers and benzofurans.
Hydroxylamine-O-sulfonic acid: Known for its electrophilic aminating properties.
Uniqueness
O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methoxypyridinyl group provides additional reactivity and selectivity in organic synthesis, making it a valuable reagent in various scientific research applications .
Eigenschaften
Molekularformel |
C7H11ClN2O2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
O-[(2-methoxypyridin-4-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-4-6(5-11-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H |
InChI-Schlüssel |
KTJNIHREWVNHNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)


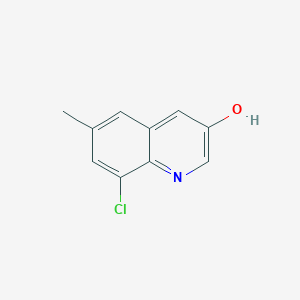
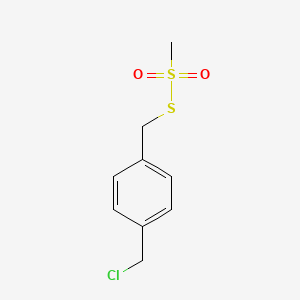
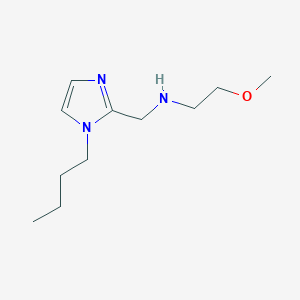
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)

